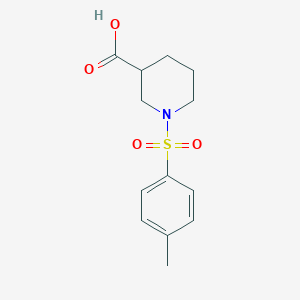
1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid
Descripción general
Descripción
The compound “1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid” is a derivative of toluene-4-sulfonic acid . It is related to the compound “1-(Toluene-4-sulfonyl)-piperidin-4-yl]-methanol”, which was synthesized by the condensation of diphenyl (piperidin-4-yl)methanol with p-toluenesulfonyl chloride .
Synthesis Analysis
The synthesis of a related compound, “1-(Toluene-4-sulfonyl)-piperidin-4-yl]-methanol”, involves the condensation of diphenyl (piperidin-4-yl)methanol with p-toluenesulfonyl chloride in methylene dichloromethane as solvent and triethylamine as the base .Molecular Structure Analysis
The structure of the related compound “1-(Toluene-4-sulfonyl)-piperidin-4-yl]-methanol” reveals that the piperidine ring is in a chair conformation. The geometry around the S atom is comparable with the classic tetrahedral value .Chemical Reactions Analysis
The compound “1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid” is likely to participate in reactions similar to those of other toluene-4-sulfonyl derivatives .Aplicaciones Científicas De Investigación
-
Application in Analytical Chemistry
- Summary of the Application : A compound similar to the one you mentioned, toluene-4-sulfonic acid 2-(2-thiophen-2-yl-phenanthro[9,10-d]imidazol-1-yl)-ethyl ester, has been used as a novel fluorescent labeling reagent for the sensitive determination of free fatty acids in ginkgo nut and ginkgo leaf .
- Methods of Application : The compound was used to label twenty-six fatty acids (C5–C30) successfully in the presence of K2CO3 catalyst in N,N-dimethylformamide solvent . The reaction conditions were optimized by employing a three-factor, three-level Box Behnken design .
- Results or Outcomes : The established method exhibited high sensitivity and excellent repeatability. The limit of detection (at a signal-to-noise ratio of 3 : 1) was 8.8 - 45.5 fmol .
-
Application in Medicinal Chemistry
- Summary of the Application : Phenylselanyl-1-(toluene-4-sulfonyl)-1H-tetrazole derivatives have been synthesized and their antimicrobial activity has been investigated .
- Methods of Application : These derivatives were synthesized using dicyclohexylcarbodiimide/dimethylaminopyridine (DCC/DMAP) .
- Results or Outcomes : The structures of the synthesized compounds were elucidated by spectroscopic methods . In addition, the antimicrobial activity of the synthesized compounds was investigated against some microorganisms .
-
Application in Chemical Synthesis
- Summary of the Application : A compound similar to the one you mentioned, 1-(Toluene-4-sulfonyl)-piperidine-4,4-dicarboxylic acid diisopropyl ester, is available for purchase from chemical suppliers . While specific applications are not listed, compounds like these are often used in the synthesis of other complex molecules in chemical research.
-
Application in Analytical Chemistry
- Summary of the Application : Toluene-4-sulfonic acid 2-(2-thiophen-2-yl-phenanthro[9,10-d]imidazol-1-yl)-ethyl ester has been used for sensitive determination of free fatty acids in ginkgo nut and ginkgo leaf by high performance liquid chromatography with fluorescence detection .
- Methods of Application : This compound was used to label twenty-six fatty acids (C5–C30) successfully in the presence of K2CO3 catalyst in N,N-dimethylformamide solvent . The reaction conditions were optimized by employing a three-factor, three-level Box–Behnken design .
- Results or Outcomes : The established method exhibited high sensitivity and excellent repeatability. The limit of detection (at a signal-to-noise ratio of 3: 1) was 8.8–45.5 fmol .
-
Application in Chemical Synthesis
- Summary of the Application : A compound similar to the one you mentioned, 1-(Toluene-4-sulfonyl)-piperidine-4,4-dicarboxylic acid diisopropyl ester, is available for purchase from chemical suppliers . While specific applications are not listed, compounds like these are often used in the synthesis of other complex molecules in chemical research.
-
Application in Analytical Chemistry
- Summary of the Application : Toluene-4-sulfonic acid 2-(2-thiophen-2-yl-phenanthro[9,10-d]imidazol-1-yl)-ethyl ester has been used for sensitive determination of free fatty acids in ginkgo nut and ginkgo leaf by high performance liquid chromatography with fluorescence detection .
- Methods of Application : This compound was used to label twenty-six fatty acids (C5–C30) successfully in the presence of K2CO3 catalyst in N,N-dimethylformamide solvent . The reaction conditions were optimized by employing a three-factor, three-level Box–Behnken design .
- Results or Outcomes : The established method exhibited high sensitivity and excellent repeatability. The limit of detection (at a signal-to-noise ratio of 3: 1) was 8.8–45.5 fmol . The method was used to quantify free fatty acids in ginkgo nut and ginkgo leaf samples with satisfactory results .
Direcciones Futuras
Propiedades
IUPAC Name |
1-(4-methylphenyl)sulfonylpiperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-10-4-6-12(7-5-10)19(17,18)14-8-2-3-11(9-14)13(15)16/h4-7,11H,2-3,8-9H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZPMTGWZPCZFNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377857 | |
| Record name | 1-(4-Methylbenzene-1-sulfonyl)piperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid | |
CAS RN |
5134-62-3 | |
| Record name | 1-(4-Methylbenzene-1-sulfonyl)piperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-methylbenzenesulfonyl)piperidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B188128.png)

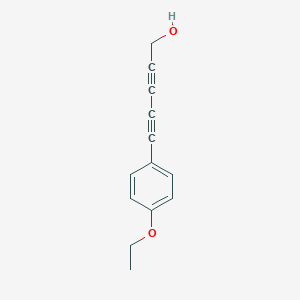
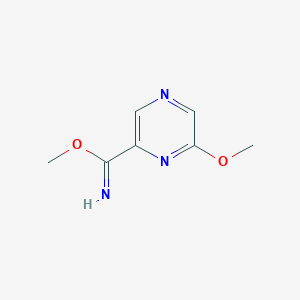
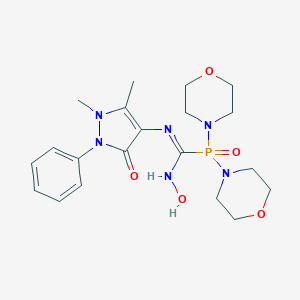
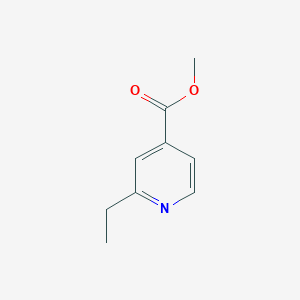
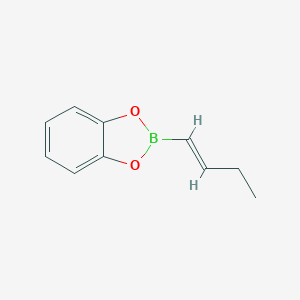
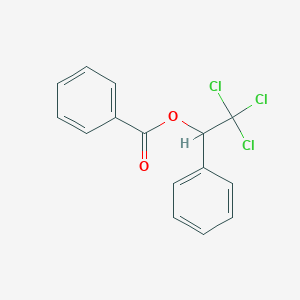

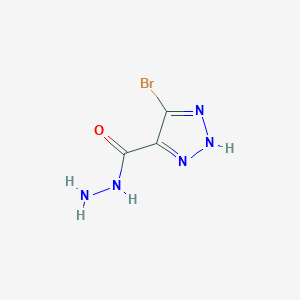
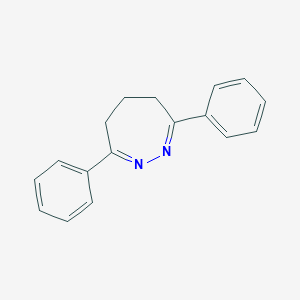
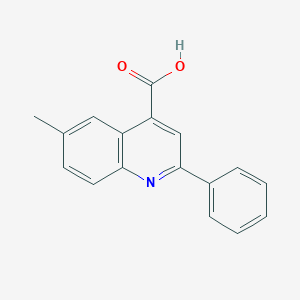
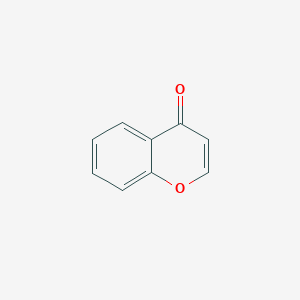
![octadecyl (2S)-5-amino-2-[[(2R)-2-aminopropanoyl]amino]-5-oxopentanoate;hydrochloride](/img/structure/B188152.png)